3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene
CAS No.: 315677-03-3
Cat. No.: VC5044124
Molecular Formula: C24H16N6S4
Molecular Weight: 516.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 315677-03-3 |
|---|---|
| Molecular Formula | C24H16N6S4 |
| Molecular Weight | 516.67 |
| IUPAC Name | 1-[[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
| Standard InChI | InChI=1S/C24H16N6S4/c1-3-7-19-17(5-1)29-21(25-27-23(29)33-19)31-13-15-9-11-16(12-10-15)14-32-22-26-28-24-30(22)18-6-2-4-8-20(18)34-24/h1-12H,13-14H2 |
| Standard InChI Key | JOQHLEBMMVTSBR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)CSC5=NN=C6N5C7=CC=CC=C7S6)S2 |
Introduction
The compound 3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is a complex organic molecule featuring multiple heterocyclic rings. This compound is built around the core structure of 7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene, which is a tricyclic system incorporating sulfur and nitrogen atoms. The compound's complexity arises from the incorporation of additional functional groups, including sulfanyl and phenyl moieties.
Chemical Formula and Molecular Weight
The chemical formula for the core structure 7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is typically represented as C8H5N3S, although variations in the structure can alter this formula. The molecular weight of the core structure is not directly provided in the search results, but it can be calculated based on the atomic masses of its constituent elements.
Synthesis and Reactivity
The synthesis of such complex molecules often involves multi-step reactions, including cyclization and substitution reactions. The presence of sulfanyl groups suggests that the compound may undergo further reactions, such as oxidation or substitution, to form new derivatives.
Chemical Interactions
The sulfanyl groups in the compound can participate in various chemical interactions, such as forming complexes with metals or undergoing redox reactions. These interactions are important for understanding potential applications in fields like catalysis or materials science.
Data Tables
Given the lack of specific data on the compound 3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene, we can only provide general information on related compounds. For instance, the core structure 7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene has been associated with various identifiers and properties:
| Property | Value |
|---|---|
| Chemical Formula (Core) | C8H5N3S |
| Molecul |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume